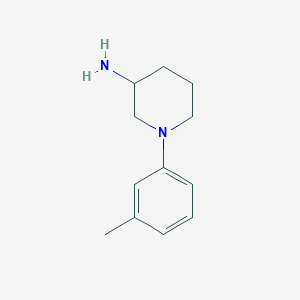

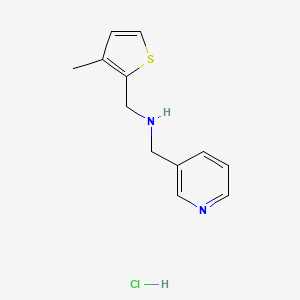

1-(3-Methylphenyl)piperidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

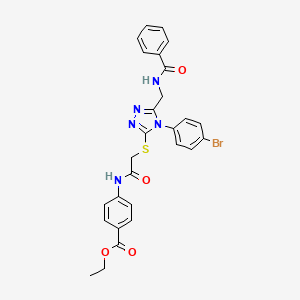

1-(3-Methylphenyl)piperidin-3-amine is a compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .

Synthesis Analysis

Piperidines, including 1-(3-Methylphenyl)piperidin-3-amine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 1-(3-Methylphenyl)piperidin-3-amine consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

1-(3-Methylphenyl)piperidin-3-amine is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Intermediates

1-(3-Methylphenyl)piperidin-3-amine serves as a crucial intermediate in synthetic chemistry. It has been utilized in the synthesis of Repaglinide , an oral diabetes medication. A study highlighted the development of an environmentally friendly catalytic hydrogenation process for producing this compound, which improved yield to 95.5% while minimizing environmental impact (H. Liu, D. Huang, Yue Zhang, 2011). Moreover, 1-(3-Methylphenyl)piperidin-3-amine derivatives have been explored for their anti-inflammatory properties, particularly as low molecular weight inhibitors of tryptase, suggesting potential therapeutic utility in asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).

Biological Applications and DNA Interactions

Phosphorus dendrimers containing various amine terminal groups, including phenyl piperazine, have been synthesized and evaluated for their biological applications. These dendrimers showed low cytotoxicity and were able to efficiently form complexes with DNA, making them promising vectors for gene delivery (C. Padié et al., 2009). This capability underscores the significance of amine-functionalized compounds in the development of non-viral gene delivery systems.

Catalysis and Organic Reactions

In catalysis, the structure and reactivity of compounds similar to 1-(3-Methylphenyl)piperidin-3-amine have been extensively studied. For instance, the palladium-catalyzed C–H arylation of thioamides has been employed to functionalize the α-methylene C–H bonds of various amines, including piperidines. This method facilitates the synthesis of α-arylated amines, demonstrating the compound's role in enabling selective organic transformations (P. Jain et al., 2016). Such reactions are pivotal in drug discovery, highlighting the compound's utility in synthesizing bioactive molecules.

Environmental and Green Chemistry

The synthesis of 3,5-dispirosubstituted piperidines using iron(III) trifluoroacetate in aqueous micellar media represents an eco-friendly approach to chemical synthesis. This method not only simplifies the reaction process but also aligns with the principles of green chemistry by reducing the environmental footprint of chemical manufacturing (T. Lohar et al., 2016). The focus on water as a solvent and the use of a less hazardous Lewis acid catalyst underscore the ongoing shift towards more sustainable chemical processes.

Mécanisme D'action

Target of Action

The primary target of 1-(3-Methylphenyl)piperidin-3-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially influencing glucose metabolism .

Biochemical Pathways

Given its target, it is likely to be involved in pathways related to glucose metabolism .

Result of Action

Given its target, it may influence glucose metabolism, which could have implications for conditions like type 2 diabetes .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Orientations Futures

Piperidines, including 1-(3-Methylphenyl)piperidin-3-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research is focused on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

1-(3-methylphenyl)piperidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIGTLIAODOUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)piperidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2999403.png)

![N-(furan-2-ylmethyl)-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2999404.png)

![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)